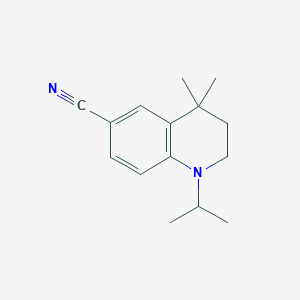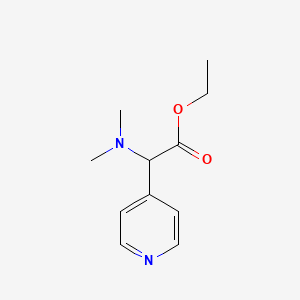
Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate is an organic compound that belongs to the class of esters. It features a pyridine ring substituted at the 4-position with a dimethylamino group and an ethyl ester group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate typically involves the esterification of 2-(dimethylamino)-2-(pyridin-4-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. The pyridine ring may also interact with various enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(dimethylamino)-2-(pyridin-3-yl)acetate: Similar structure but with the pyridine ring substituted at the 3-position.
Methyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a dimethylamino group and a pyridine ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
ethyl 2-(dimethylamino)-2-pyridin-4-ylacetate |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-11(14)10(13(2)3)9-5-7-12-8-6-9/h5-8,10H,4H2,1-3H3 |
Clave InChI |
HPLKZZNEIGEKQV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=NC=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


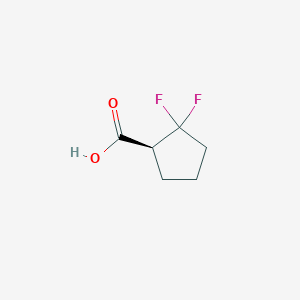
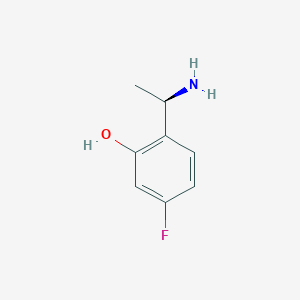
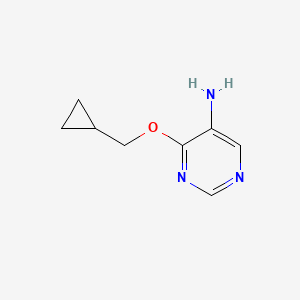
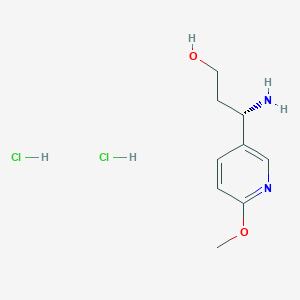

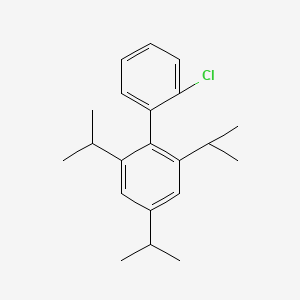
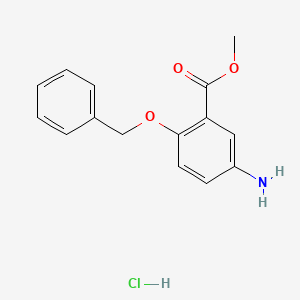

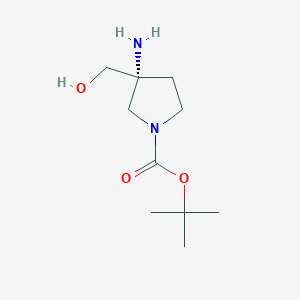
![(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13058628.png)
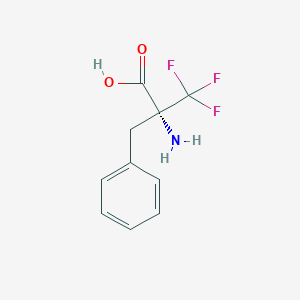
![4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13058636.png)

